molecular formula C7H6BrN5 B13478661 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine

Cat. No.: B13478661
M. Wt: 240.06 g/mol
InChI Key: HFLKQVDDRYWWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine: is a heterocyclic compound that features both a pyrazole and a bromopyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with target proteins, while the pyrazole ring can participate in π-π stacking interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Bromopyrimidin-2-yl)-1H-pyrazol-3-amine is unique due to the presence of both the bromopyrimidine and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler compounds .

Properties

Molecular Formula

C7H6BrN5

Molecular Weight

240.06 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C7H6BrN5/c8-4-2-10-7(11-3-4)5-1-6(9)13-12-5/h1-3H,(H3,9,12,13)

InChI Key

HFLKQVDDRYWWRS-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)C2=NC=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.